1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazoline ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-Acetyl-5-phenyl-2-pyrazoline-3-yl]phenol
- 2-[1-Acetyl-5-(4-methylphenyl)-2-pyrazoline-3-yl]phenol
- 2-[1-Acetyl-5-(3-methylphenyl)-2-pyrazoline-3-yl]phenol
Uniqueness
1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-3-4-8-14(12)17-11-16(19-20(17)13(2)21)15-9-5-6-10-18(15)22/h3-10,17,22H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLRYBUQDOZUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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